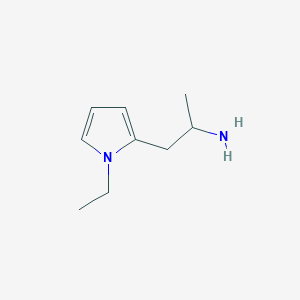
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrole with an appropriate alkyl halide, followed by amination. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, making it more nucleophilic. The alkyl halide is then added to the reaction mixture, resulting in the formation of the alkylated pyrrole. Subsequent amination can be carried out using ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides. Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-pyrrol-2-yl)propan-2-amine: Lacks the ethyl group, which may affect its chemical and biological properties.
1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine:
1-(1-ethyl-1H-pyrrol-2-yl)butan-2-amine: Has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
Uniqueness
1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine is unique due to its specific structural features, such as the presence of an ethyl group and a propan-2-amine moiety
Propiedades
Fórmula molecular |
C9H16N2 |
|---|---|
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
1-(1-ethylpyrrol-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H16N2/c1-3-11-6-4-5-9(11)7-8(2)10/h4-6,8H,3,7,10H2,1-2H3 |
Clave InChI |
XVGCECJWBODENH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC=C1CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


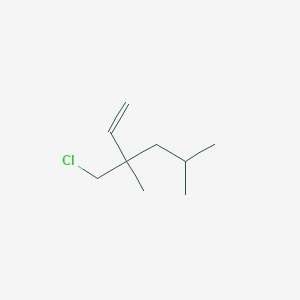
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)
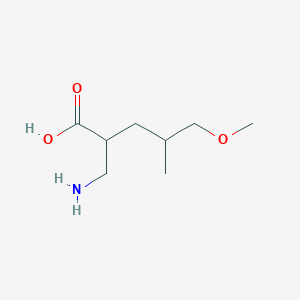
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)

![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
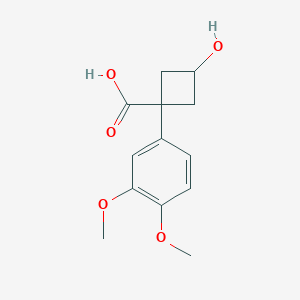

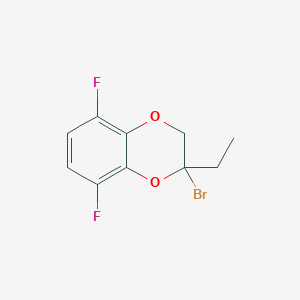
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)



